3,4-Methylenedioxycinnamic acid

Description

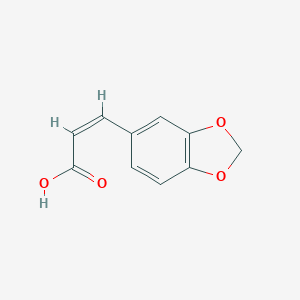

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQYZMGOKIROEC-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901400 |

Source

|

| Record name | (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream to yellow powder; [Alfa Aesar MSDS] |

Source

|

| Record name | 3,4-(Methylenedioxy)cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000248 [mmHg] |

Source

|

| Record name | 3,4-(Methylenedioxy)cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38489-76-8, 2373-80-0 |

Source

|

| Record name | 3,4-Methylenedioxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-(methylenedioxy)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-METHYLENEDIOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Methylenedioxycinnamic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Methylenedioxycinnamic acid, a versatile organic compound with significant potential in pharmaceutical and cosmetic applications. The document delves into its chemical structure, physicochemical properties, and synthesis, with a detailed protocol for its preparation via the Knoevenagel-Doebner condensation. Furthermore, it explores the compound's mechanism of action as an enzyme inhibitor and its demonstrated biological activities, including anti-inflammatory and antioxidant effects. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering both foundational knowledge and practical insights.

Introduction

This compound, also known as piperonylacrylic acid, is an aromatic organic compound that has garnered considerable interest in various scientific and industrial sectors.[1] Its unique molecular architecture, featuring a methylenedioxy group, imparts enhanced reactivity and makes it a valuable intermediate in organic synthesis.[1] This compound serves as a crucial building block in the synthesis of a range of bioactive molecules and is explored for its potential therapeutic applications.[2] Notably, it is investigated for its anti-inflammatory, analgesic, and antioxidant properties, positioning it as a candidate for novel drug formulations.[1] In the cosmetic industry, its antioxidant and UV-filtering capabilities are leveraged in skincare products to protect against environmental damage and skin aging.[1] This guide aims to provide a detailed technical examination of this compound, from its fundamental chemical properties to its synthesis and biological significance.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a cinnamic acid backbone with a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring.[3] The IUPAC name for this compound is (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid.[4] The presence of the methylenedioxy bridge and the conjugated system of the acrylic acid moiety are key determinants of its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2373-80-0 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [1][4] |

| Molecular Weight | 192.17 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Melting Point | 242-244 °C (decomposes) | [5][6][7] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). | [3][8] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Synonyms | 3-(1,3-Benzodioxol-5-yl)acrylic acid, 3-Piperonylacrylic acid | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation, specifically the Doebner modification.[8] This reaction involves the condensation of an aldehyde (piperonal) with a compound containing an active methylene group (malonic acid) in the presence of a basic catalyst, followed by decarboxylation.[8]

Caption: Knoevenagel-Doebner synthesis of this compound.

Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Materials:

-

Piperonal (3,4-Methylenedioxybenzaldehyde)

-

Malonic acid

-

Pyridine (solvent and basic catalyst)

-

Piperidine (catalyst)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (for recrystallization)

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperonal (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine. The use of excess malonic acid ensures the complete consumption of the aldehyde, driving the reaction to completion. Pyridine serves as both the solvent and a weak base to facilitate the initial condensation.

-

Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the reaction mixture. Piperidine is a stronger base than pyridine and is highly effective in catalyzing the Knoevenagel condensation.

-

Reflux: Heat the mixture to reflux with constant stirring for 2-3 hours. The elevated temperature provides the necessary activation energy for the reaction and promotes the subsequent decarboxylation of the intermediate.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting aldehyde.

-

Precipitation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step serves two purposes: to neutralize the basic pyridine and piperidine, and to precipitate the acidic product, this compound, which is insoluble in the acidic aqueous medium.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold distilled water to remove any remaining salts and acids.

-

Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain a pure, crystalline solid.[5] This step removes unreacted starting materials and by-products.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. The final product should be a white to light yellow crystalline powder.

Spectroscopic Analysis and Structural Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight.[1] The fragmentation pattern is characteristic of cinnamic acid derivatives. Key fragments include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions include:

-

A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong absorption around 1680-1700 cm⁻¹ due to the C=O stretching of the carboxylic acid.

-

A peak around 1625 cm⁻¹ attributed to the C=C stretching of the alkene.

-

Absorptions in the 1400-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

-

A characteristic peak around 980 cm⁻¹ indicating the trans configuration of the double bond.

-

Absorptions around 1040 and 930 cm⁻¹ are characteristic of the C-O-C stretching of the methylenedioxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The expected signals are:

-

A singlet at ~6.0 ppm corresponding to the two protons of the methylenedioxy group (-O-CH₂-O-).

-

Two doublets in the vinyl region (~6.3 and ~7.6 ppm) for the two protons of the trans double bond, with a coupling constant (J) of approximately 16 Hz.

-

A set of signals in the aromatic region (~6.8-7.1 ppm) corresponding to the three protons on the phenyl ring.

-

A broad singlet at ~12.0 ppm for the acidic proton of the carboxylic acid group.

¹³C NMR: The carbon-13 NMR spectrum shows the following characteristic signals:

-

A signal at ~101 ppm for the carbon of the methylenedioxy group.

-

Signals in the range of 106-125 ppm for the carbons of the phenyl ring and the vinylic carbons.

-

A signal around 148-150 ppm for the aromatic carbons attached to the oxygen atoms.

-

A signal at ~168 ppm for the carbonyl carbon of the carboxylic acid.

Mechanism of Action and Biological Activities

This compound exhibits several biological activities that are of interest to the pharmaceutical industry.

Inhibition of 4-Hydroxycinnamoyl-CoA Ligase (4CL)

One of the key mechanisms of action of this compound is its ability to inhibit the enzyme 4-hydroxycinnamoyl-CoA ligase (4CL).[5][9][10][11][12] This enzyme plays a crucial role in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignin, flavonoids, and stilbenes. By inhibiting 4CL, this compound can modulate the production of these compounds. In the context of drug development, the inhibition of enzymes in metabolic pathways is a common strategy for therapeutic intervention.

Caption: Inhibition of 4-hydroxycinnamoyl-CoA ligase by this compound.

Anti-inflammatory and Antioxidant Properties

Numerous studies have highlighted the anti-inflammatory and antioxidant potential of cinnamic acid derivatives.[13] this compound is also studied for these properties, which are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.[1] These properties make it a promising candidate for the development of drugs for inflammatory conditions and diseases associated with oxidative stress.[1]

Applications in Research and Development

The unique chemical structure and biological activities of this compound make it a valuable tool in several areas of research and development:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel pharmaceutical compounds.[1][2][8] Its inherent anti-inflammatory and antioxidant properties are also being directly investigated for therapeutic potential.[1]

-

Cosmetic Formulations: Its antioxidant and UV-filtering properties are utilized in skincare products to protect against oxidative stress and sun damage.[1]

-

Material Science: The compound is being explored for its potential role in the development of biodegradable plastics.[1]

-

Natural Product Synthesis: It is a valuable precursor in the synthesis of various natural compounds, aiding in the study of plant-derived substances.[1]

Conclusion

This compound is a multifaceted compound with a well-defined chemical structure and a range of interesting biological activities. Its synthesis is readily achievable through established organic chemistry methods, and its potential applications in the pharmaceutical and cosmetic industries are significant. This guide has provided a comprehensive overview of its key technical aspects, from its fundamental properties and synthesis to its mechanism of action and potential applications. As research continues to uncover the full extent of its capabilities, this compound is poised to remain a compound of interest for scientists and researchers in the years to come.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and inhibitory activity of mechanism-based 4-coumaroyl-CoA ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical inactivation of the cinnamate 4-hydroxylase allows for the accumulation of salicylic acid in elicited cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bhu.ac.in [bhu.ac.in]

A Comprehensive Technical Guide to the Natural Sources, Biosynthesis, and Analysis of 3,4-Methylenedioxycinnamic Acid

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3,4-Methylenedioxycinnamic acid, a naturally occurring phenylpropanoid with significant potential in various scientific and therapeutic fields. From its botanical origins to detailed analytical methodologies, this document serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound, also known as piperonylacrylic acid, is a derivative of cinnamic acid characterized by a methylenedioxy bridge attached to the 3 and 4 positions of the phenyl ring. This structural feature is common to a variety of bioactive natural products and often imparts unique biological activities. As a member of the hydroxycinnamic acid family, it is involved in plant secondary metabolism and is gaining interest for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects. This guide will provide a comprehensive overview of its natural sourcing, biosynthetic origins, and the technical methodologies for its isolation and characterization.

Natural Provenance

This compound has been identified in a select number of plant species, indicating a specialized biosynthetic pathway. The primary documented botanical sources are:

-

Brombya platynema : This species, a member of the Rutaceae family, has been reported as a source of this compound. The compound is typically found in the stem bark of the plant.

-

Helichrysum arenarium : Also known as dwarf everlast, this plant from the Asteraceae family is another confirmed natural source.[1] The inflorescences of Helichrysum arenarium are known to contain a variety of phenolic compounds, including flavonoids and phenolic acids.[2][3][4] While the presence of this compound is documented, quantitative data on its abundance in this species is not extensively reported in the available literature.

Biosynthesis: The Phenylpropanoid Pathway and Formation of the Methylenedioxy Bridge

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a fundamental route in plant secondary metabolism for the production of a wide array of phenolic compounds.

The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid. A series of hydroxylation and methylation steps then lead to various cinnamic acid derivatives. The formation of the characteristic methylenedioxy bridge is a key enzymatic step, catalyzed by a specific type of cytochrome P450-dependent monooxygenase.

Based on studies of analogous biosynthetic pathways in other plant species, it is highly probable that an enzyme belonging to the CYP719A subfamily is responsible for the formation of the methylenedioxy bridge from an ortho-diphenolic precursor.[5][6] The proposed biosynthetic sequence leading to this compound is as follows:

-

L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid .

-

Cinnamic acid is hydroxylated at the 4-position by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid .

-

Further hydroxylation at the 3-position yields caffeic acid .

-

A cytochrome P450-dependent monooxygenase (likely a CYP719A family member) then catalyzes the formation of the methylenedioxy bridge from the adjacent 3- and 4-hydroxyl groups of a caffeic acid derivative to produce This compound .

Figure 1: Proposed biosynthetic pathway of this compound.

Extraction and Isolation from Botanical Sources

The extraction and isolation of this compound from its natural sources, such as Helichrysum arenarium, involves a multi-step process designed to separate phenolic acids from other plant constituents. The following is a generalized protocol based on established methodologies for the extraction of phenolic compounds from plant materials.[1][7]

General Workflow

Figure 2: Generalized workflow for the extraction and isolation of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Dried and powdered plant material (e.g., inflorescences of Helichrysum arenarium)

-

70% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Ultrasonic bath

-

Chromatography column

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material (100 g) with 70% ethanol (1 L) in an ultrasonic bath for 30-60 minutes at room temperature.[7]

-

Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water (500 mL) and perform sequential partitioning with solvents of increasing polarity.

-

First, partition against hexane (3 x 500 mL) to remove non-polar compounds.

-

Then, partition the aqueous layer against ethyl acetate (3 x 500 mL). This compound is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

-

-

Column Chromatography:

-

The ethyl acetate fraction can be subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate, with increasing polarity.

-

Alternatively, for separation of phenolic compounds, a Sephadex LH-20 column eluted with methanol is often effective.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm).

-

Combine fractions containing the compound of interest and concentrate to yield the purified this compound.

-

Analytical Characterization and Quantification

Accurate identification and quantification of this compound are crucial for research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD) is a robust method for the quantification of phenolic compounds.[8][9][10][11]

Representative HPLC-DAD Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic acid in water; B: Acetonitrile |

| Gradient | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-70% B; 30-35 min, 70-10% B; 35-40 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | Diode Array Detector (DAD) at 320 nm |

| Injection Vol. | 10 µL |

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is typically required to increase the volatility of the carboxylic acid. Silylation is a common derivatization technique.[12][13][14]

General GC-MS Derivatization and Analysis Protocol:

-

Derivatization:

-

Evaporate a known amount of the extract or purified compound to dryness under a stream of nitrogen.

-

Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70 °C for 30 minutes.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-550.

-

Identification is based on the retention time and comparison of the mass spectrum with reference libraries or a previously run standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the isolated compound.

1H and 13C NMR Data for this compound (in DMSO-d6):

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| α | 6.35 (d, J=16.0 Hz) | 118.5 |

| β | 7.55 (d, J=16.0 Hz) | 144.2 |

| 1 | - | 128.9 |

| 2 | 7.20 (d, J=1.5 Hz) | 106.8 |

| 3 | - | 148.1 |

| 4 | - | 149.5 |

| 5 | 6.95 (d, J=8.0 Hz) | 108.7 |

| 6 | 7.10 (dd, J=8.0, 1.5 Hz) | 124.5 |

| -O-CH2-O- | 6.05 (s) | 101.5 |

| -COOH | 12.2 (br s) | 167.8 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Biological Activities and Potential Applications

This compound, as a cinnamic acid derivative, is being investigated for a range of biological activities.

-

Antimicrobial Activity: Cinnamic acids and their derivatives are known to possess antimicrobial properties.[15] this compound has been reported to show inhibitory activity against Mycobacterium tuberculosis.[15] Further studies are warranted to determine its spectrum of activity against other pathogenic bacteria and fungi, with determination of Minimum Inhibitory Concentrations (MICs).[16][17][18][19]

-

Anti-inflammatory Activity: Phenylpropanoids are widely recognized for their anti-inflammatory effects. Cinnamic acid derivatives have been shown to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[20][21][22][23][24] The anti-inflammatory potential of this compound is a promising area for further investigation, including in vitro assays to determine its IC50 values against these enzymes.

-

Other Potential Applications: The unique structure of this compound makes it a valuable scaffold for synthetic chemistry in the development of novel therapeutic agents. Its antioxidant properties, common to many phenolic compounds, also suggest potential applications in the cosmetic and food industries.

References

- 1. herbapolonica.pl [herbapolonica.pl]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Toxic Activity of Helichrysum arenarium (L.) Moench and Helichrysum italicum (Roth) G. Don Essential Oils and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nuft.edu.ua [nuft.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]

- 8. d-nb.info [d-nb.info]

- 9. japsonline.com [japsonline.com]

- 10. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. e-nps.or.kr [e-nps.or.kr]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. gcms.cz [gcms.cz]

- 15. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. rootspress.org [rootspress.org]

- 24. phytojournal.com [phytojournal.com]

Whitepaper: Elucidating the Biosynthetic Pathway of 3,4-Methylenedioxycinnamic Acid in Plants

Abstract

3,4-Methylenedioxycinnamic acid (3,4-MDCA) is a key intermediate in the biosynthesis of a variety of significant plant secondary metabolites, including the pungent compound piperine in black pepper (Piper nigrum) and the aromatic aldehyde piperonal. Its unique methylenedioxy bridge structure is a hallmark of many pharmacologically active natural products. This technical guide provides an in-depth exploration of the biosynthetic pathway of 3,4-MDCA, beginning with its origins in the general phenylpropanoid pathway and focusing on the critical, yet often enigmatic, step of methylenedioxy bridge formation catalyzed by cytochrome P450 monooxygenases. We will dissect the proposed enzymatic mechanisms, provide detailed protocols for the functional characterization of key enzymes, and present a framework for future research in this area.

The Core Biosynthetic Framework

The formation of 3,4-MDCA is not an isolated event but rather an extension of one of the most fundamental pathways in plant secondary metabolism: the phenylpropanoid pathway. This core pathway converts the amino acid L-phenylalanine into a variety of cinnamic acid derivatives that serve as precursors to lignins, flavonoids, and the specific compounds of interest here.

The Phenylpropanoid Gateway: From Phenylalanine to Cinnamic Acid Derivatives

The initial steps of the pathway are well-conserved across the plant kingdom.

-

Deamination of Phenylalanine: The journey begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This reaction is a critical entry point, committing carbon flux from primary metabolism into the vast network of phenylpropanoid-derived compounds.

-

Hydroxylation and Methylation: Following its formation, cinnamic acid undergoes a series of hydroxylations and methylations to produce a variety of substituted hydroxycinnamic acids. Key enzymes in this sequence include:

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the C4 position of the phenyl ring to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate for many downstream branches.

-

Further Modifications: Subsequent enzymes like p-coumaroyl shikimate 3'-hydroxylase (C3'H) and Caffeoyl-CoA O-methyltransferase (CCoAOMT) can further modify the phenyl ring to produce precursors like ferulic acid, which possesses the 4-hydroxy-3-methoxy substitution pattern that is a prerequisite for methylenedioxy bridge formation.

-

The Critical Step: Methylenedioxy Bridge Formation

The conversion of a phenylpropanoid precursor, such as a derivative of caffeic or ferulic acid, into 3,4-MDCA requires the formation of a methylenedioxy bridge. This is the most defining and mechanistically complex step in the pathway.

Causality and Mechanism: The formation of this bridge from adjacent hydroxyl and methoxyl groups on the aromatic ring is catalyzed by a specific class of Cytochrome P450 monooxygenases . Evidence from multiple plant species points to enzymes within the CYP719 family as being responsible for this reaction.[1][2][3] While the exact mechanism can vary, it is proposed to involve an intramolecular cyclization reaction. The P450 enzyme first hydroxylates the methyl group of the methoxy substituent. This newly formed hydroxymethyl group is now positioned to react with the adjacent hydroxyl group, leading to the elimination of water and the formation of the five-membered dioxole ring that constitutes the methylenedioxy bridge. This reaction is critical for generating the structural diversity and bioactivity of many plant alkaloids and other secondary metabolites.[1]

Downstream Fate of 3,4-MDCA

The biological significance of 3,4-MDCA is confirmed by its role as a substrate for downstream enzymes. In Piper nigrum, 3,4-MDCA is converted to the valuable aroma compound piperonal (3,4-methylenedioxybenzaldehyde). This conversion is catalyzed by Piperonal Synthase (PnPNS) , a hydratase-lyase enzyme that cleaves the side-chain of 3,4-MDCA in a CoA-independent manner. The characterization of PnPNS provides definitive proof of the existence and metabolic relevance of 3,4-MDCA in plants.

Visualization of the Biosynthetic Pathway

To clarify the relationships between precursors, intermediates, and key enzymes, the following pathway diagrams are provided.

Diagram 1: The General Phenylpropanoid Pathway

Caption: Overview of the general phenylpropanoid pathway leading to precursor molecules.

Diagram 2: Proposed Methylenedioxy Bridge Formation

Caption: Proposed mechanism for CYP450-catalyzed methylenedioxy bridge formation.

Experimental Validation: Protocols and Methodologies

Validating the function of enzymes in this pathway requires robust experimental systems. The following protocols are designed to provide a clear, step-by-step guide for the characterization of the key enzymes involved.

Protocol: Functional Characterization of a Candidate CYP719 Enzyme

Objective: To express a candidate plant cytochrome P450 (CYP) gene heterologously and assay its ability to form a methylenedioxy bridge, producing 3,4-MDCA from a suitable precursor.

Rationale: Plant P450s are membrane-bound proteins and require a redox partner, typically a NADPH-cytochrome P450 reductase (CPR), for activity. Heterologous expression in a host like yeast (Saccharomyces cerevisiae) or insect cells (Spodoptera frugiperda) provides a well-defined system to test enzyme function without interference from other plant enzymes.

Methodology:

-

Gene Identification & Cloning:

-

Identify candidate CYP719 genes from plant transcriptome data (e.g., from Piper nigrum).

-

Amplify the full-length coding sequence (CDS) from cDNA using high-fidelity PCR.

-

Clone the CDS into a suitable yeast or baculovirus expression vector (e.g., pYES-DEST52 for yeast, pFastBac for insect cells). Ensure the vector allows for co-expression or fusion with a competent CPR.

-

-

Heterologous Expression:

-

Yeast System: Transform the expression vector into a suitable yeast strain (e.g., WAT11). Grow the culture in selective media and induce protein expression with galactose.

-

Insect Cell System: Generate recombinant baculovirus and infect Sf9 insect cells. Harvest cells 48-72 hours post-infection.

-

-

Microsome Preparation (Self-Validation Step):

-

Harvest the yeast or insect cells by centrifugation.

-

Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads (for yeast) or sonication/dounce homogenization (for insect cells).

-

Perform a differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction containing the membrane-bound P450.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and determine the total protein concentration (e.g., via Bradford assay).

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM Potassium Phosphate buffer (pH 7.5)

-

100-500 µg of microsomal protein

-

1-2 mM of the precursor substrate (e.g., Ferulic Acid)

-

1 mM NADPH (or an NADPH-regenerating system)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH. Incubate for 1-2 hours at 30°C with gentle shaking.

-

Stop the reaction by adding 20 µL of 6M HCl.

-

-

Product Extraction and Analysis:

-

Extract the reaction products by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Resuspend the residue in a small volume of methanol.

-

Analyze the sample using LC-MS/MS or GC-MS. Compare the retention time and mass spectrum of any new peaks to an authentic standard of 3,4-MDCA to confirm product identity.

-

Diagram 3: Experimental Workflow for CYP450 Characterization

Caption: Workflow for the functional characterization of a candidate P450 enzyme.

Protocol: In Vitro Assay of Piperonal Synthase (PnPNS)

Objective: To confirm the activity of PnPNS by demonstrating the conversion of 3,4-MDCA to piperonal.

Rationale: This assay validates the downstream metabolism of 3,4-MDCA. PnPNS is a soluble enzyme, making its purification and assay more straightforward than for a P450.

Methodology:

-

Enzyme Expression and Purification:

-

Clone the CDS of PnPNS into a bacterial expression vector with an affinity tag (e.g., pMAL or pET vector for MBP or His-tag).

-

Transform E. coli (e.g., BL21(DE3) strain) and induce protein expression with IPTG.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., amylose resin for MBP-tag, Ni-NTA resin for His-tag).

-

Confirm purity via SDS-PAGE.

-

-

Enzyme Assay and Kinetics:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.0)

-

Purified PnPNS enzyme (e.g., 1-5 µg)

-

3,4-MDCA substrate (for kinetics, use a range of concentrations from ~50 µM to 1.6 mM)

-

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction and extract the product (piperonal) with an appropriate solvent like methylene chloride.

-

Analyze the formation of piperonal using GC-MS. Quantify the peak area against a standard curve.

-

Calculate kinetic parameters (Km, kcat) by fitting the data to the Michaelis-Menten equation.

-

Quantitative Data Summary

The functional characterization of enzymes provides critical quantitative data that informs our understanding of metabolic flux and pathway efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Source |

| Piperonal Synthase (PnPNS) | 3,4-MDCA | 317.2 | 2.7 | 7.0 |

Conclusion and Future Directions

The biosynthesis of this compound is a specialized extension of the core phenylpropanoid pathway, distinguished by the remarkable catalytic action of CYP719 family enzymes. While the general framework is established, significant opportunities for research remain. The definitive identification and characterization of the specific P450 responsible for converting a common precursor like ferulic acid directly to 3,4-MDCA in plants like Piper nigrum is a key next step. Furthermore, understanding the regulatory networks that control the expression of these pathway genes will be crucial for metabolic engineering efforts aimed at producing high-value natural products derived from this important intermediate. The protocols and framework presented here provide a robust foundation for these future investigations.

References

The Spectroscopic Signature of 3,4-Methylenedioxycinnamic Acid: A Technical Guide

Introduction

3,4-Methylenedioxycinnamic acid, a derivative of cinnamic acid, is a compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its rigid structure, featuring a fused dioxole ring system, imparts unique electronic and steric properties that are leveraged in the design of novel therapeutic agents and functional materials. A thorough understanding of its molecular architecture is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers and drug development professionals a comprehensive reference for its structural elucidation and characterization.

Molecular Structure and Spectroscopic Correlation

The structural integrity of a molecule is unequivocally established through the convergence of data from various spectroscopic techniques. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of each proton and carbon atom, Infrared (IR) spectroscopy identifies the characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. The synergistic interpretation of these datasets provides an unambiguous confirmation of its constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic shielding around each proton, while the coupling constants (J) reveal the spatial relationships between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 12.5 (approx.) | br s | - | -COOH |

| 7.62 | d | 16.0 | H-β |

| 7.15 | dd | 8.0, 1.5 | H-6' |

| 7.05 | d | 1.5 | H-2' |

| 6.90 | d | 8.0 | H-5' |

| 6.30 | d | 16.0 | H-α |

| 6.05 | s | - | -O-CH₂-O- |

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at approximately 12.5 ppm is characteristic of a carboxylic acid proton, which is typically broad due to hydrogen bonding. The two doublets at 7.62 ppm and 6.30 ppm, with a large coupling constant of 16.0 Hz, are indicative of the two vinyl protons (H-β and H-α) in a trans configuration. The protons on the aromatic ring appear in the range of 6.90-7.15 ppm, with their splitting patterns reflecting their substitution pattern. The sharp singlet at 6.05 ppm corresponds to the two equivalent protons of the methylenedioxy group.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 168.0 | -COOH |

| 149.5 | C-3' |

| 148.0 | C-4' |

| 145.0 | C-β |

| 128.5 | C-1' |

| 125.0 | C-6' |

| 117.0 | C-α |

| 108.5 | C-5' |

| 106.0 | C-2' |

| 101.5 | -O-CH₂-O- |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid is observed at the most downfield position, around 168.0 ppm. The aromatic and vinylic carbons resonate in the region between 106.0 and 149.5 ppm. The signal at 101.5 ppm is characteristic of the methylene carbon in the methylenedioxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 1685 | Strong | C=O stretch (Conjugated acid) |

| 1625 | Strong | C=C stretch (Alkene) |

| 1505, 1490, 1445 | Medium | Aromatic C=C stretch |

| 1250 | Strong | C-O stretch (Aryl ether) |

| 1040 | Strong | C-O stretch (Aryl ether) |

| 930 | Medium | O-H bend (Carboxylic acid dimer) |

Interpretation of the IR Spectrum:

The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp peak at 1685 cm⁻¹ is attributed to the C=O stretching of the conjugated carboxylic acid. The absorption at 1625 cm⁻¹ corresponds to the C=C stretching of the alkene. The series of bands between 1600 and 1450 cm⁻¹ are characteristic of the aromatic ring C=C stretching vibrations. The strong bands at 1250 cm⁻¹ and 1040 cm⁻¹ are due to the asymmetric and symmetric C-O stretching of the aryl ether in the methylenedioxy group, respectively. The out-of-plane O-H bend of the carboxylic acid dimer is observed around 930 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 192 | 100 | [M]⁺ (Molecular ion) |

| 175 | ~40 | [M - OH]⁺ |

| 147 | ~10 | [M - COOH]⁺ |

| 119 | ~15 | [147 - CO]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at an m/z of 192, which corresponds to its molecular weight.[1] A significant fragment is observed at m/z 175, resulting from the loss of a hydroxyl radical (-OH) from the carboxylic acid group. Another key fragment at m/z 147 is due to the loss of the entire carboxyl group (-COOH). Subsequent loss of carbon monoxide (CO) from the m/z 147 fragment leads to the ion at m/z 119.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. The choice of solvent is critical to ensure sufficient solubility and to avoid overlapping solvent signals with analyte peaks. The ¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is a convenient method for obtaining an IR spectrum. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Mass Spectrometry

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a common ionization technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic data acquisition and interpretation is crucial for efficient structural elucidation.

Caption: Workflow for the structural elucidation of this compound using spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the identification and characterization of this compound. The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS techniques offers an unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for researchers and professionals, enabling them to confidently utilize this important chemical entity in their scientific endeavors.

References

Physical characteristics of 3,4-Methylenedioxycinnamic acid powder

An In-Depth Technical Guide to the Physical Characteristics of 3,4-Methylenedioxycinnamic Acid Powder

Introduction

This compound, also known as piperonylacrylic acid, is a cinnamic acid derivative of significant interest in pharmaceutical and cosmetic research. Its molecular framework, featuring a phenylpropanoid backbone, makes it a valuable precursor in the synthesis of various bioactive molecules and a subject of study for its potential anti-inflammatory and antioxidant properties.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the physical characteristics of this compound in its powdered form is fundamental to ensuring purity, developing stable formulations, and predicting its behavior in various chemical and biological systems.

This guide provides a comprehensive overview of the key physical and analytical characteristics of this compound powder. It is structured not as a rigid template, but as a logical progression of analysis, moving from macroscopic properties to detailed spectroscopic and solid-state characterization. Each section is grounded in established analytical principles, explaining the causality behind experimental choices to provide actionable, field-proven insights.

Section 1: General Physicochemical Properties

The initial characterization of any raw material begins with its fundamental physicochemical properties. These attributes serve as the first-line indicators of identity and quality. This compound is an organic compound with the molecular formula C₁₀H₈O₄.[2]

The powder's appearance and odor are its most immediate characteristics. It is consistently reported as a crystalline solid.[3] While color can vary slightly depending on purity and supplier, it typically ranges from white to off-white or light yellow.[1][4] A faint, characteristic odor may also be present.[3]

A summary of its core identifiers and properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | [5] |

| Synonyms | 3-Piperonylacrylic acid, 3-(1,3-Benzodioxol-5-yl)acrylic acid | [1] |

| CAS Number | 2373-80-0 | [2] |

| Molecular Formula | C₁₀H₈O₄ | [2][6] |

| Molecular Weight | 192.17 g/mol | [1][6] |

| Appearance | White to light yellow/cream crystalline powder | [1][3][4] |

| pKa (Predicted) | 4.37 ± 0.10 | [1] |

Section 2: Thermal Analysis: Melting Point

The melting point is a critical thermal property that provides a sharp indication of a crystalline solid's purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This compound exhibits a relatively high melting point, which is characteristic of its rigid, planar structure and potential for intermolecular hydrogen bonding via the carboxylic acid groups.

The consensus melting point is in the range of 242-244 °C , with decomposition noted.[2][4][7] This decomposition is an important factor, as heating the compound beyond this temperature will lead to degradation, not a transition to a stable liquid phase at atmospheric pressure.

Expert Insight: The Rationale for Melting Point Analysis

Beyond a simple identity check, melting point determination is a cost-effective and rapid method for preliminary purity assessment. In a drug development context, a batch with a melting point of 235-240°C would immediately be flagged for further purity analysis (e.g., by HPLC), as the wide range and depression from the reference value suggest the presence of contaminants.

Protocol for Melting Point Determination (Pharmacopeia Capillary Method)

This protocol is based on standard pharmacopeia guidelines for ensuring accurate and reproducible results.

Objective: To determine the melting range of a powdered sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or automated equivalent)

-

Glass capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder. Careless sample preparation is a leading cause of inaccurate results.

-

Capillary Loading: Tap the open end of a capillary tube into the powder sample until a small amount of material enters the tube. Invert the tube and tap the closed end gently on a hard surface to pack the powder into a dense column at the bottom. The packed column height should be 2.5–3.5 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

-

Rapid Determination (Optional): For an unknown sample, first perform a rapid determination by heating at a high rate (e.g., 10°C/min) to find the approximate melting temperature.

-

Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature approximately 5-10°C below the expected melting point. Then, adjust the heating rate to a slow, constant ramp of 1°C/minute .

-

Observation & Recording:

-

Record the temperature (T₁) at which the first droplet of liquid is observed (onset of melting).

-

Record the temperature (T₂) at which the last solid particle melts into a clear liquid (clear point).

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, also note the temperature at which decomposition (e.g., charring, gas evolution) begins.

Section 3: Solubility Characteristics

Solubility is a cornerstone physical property in drug development, influencing everything from purification and recrystallization to formulation and bioavailability. The solubility of this compound is dictated by its molecular structure: a largely nonpolar aromatic system combined with a highly polar carboxylic acid functional group.

This dual nature results in poor solubility in water but good solubility in many organic solvents.[3][8] The carboxylic acid group, with a predicted pKa of ~4.37, allows for a significant increase in aqueous solubility under basic conditions due to the formation of the water-soluble carboxylate salt.[1]

| Solvent | Solubility | Rationale / Observation | Source(s) |

| Water | Limited / Sparingly Soluble | The large nonpolar phenylpropanoid structure dominates. | [3][8] |

| 5% aq. NaOH | Soluble | Forms the sodium 3,4-methylenedioxycinnamate salt. | [9][10] |

| 5% aq. NaHCO₃ | Soluble | The carboxylic acid (pKa ~4.37) is strong enough to be deprotonated by bicarbonate. | [9][10] |

| Ethanol | Soluble | "Like dissolves like"; both have polar and nonpolar character. | [3] |

| Methanol | Soluble | Similar polarity to ethanol. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. | [3] |

| Pyridine | Soluble (may show faint turbidity) | A basic organic solvent that can interact with the acidic proton. | [1] |

| Chloroform | Very Slightly Soluble | A less polar solvent, not ideal for the polar carboxylic acid group. |

Protocol for Solubility Classification

This workflow provides a systematic approach to confirming the acidic nature and solubility profile of the compound.

Objective: To classify the solubility of this compound.

Materials:

-

Test tubes and rack

-

Spatula

-

Sample powder

-

Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, Ethanol

Procedure:

-

Water Solubility: Add ~25 mg of the powder to a test tube containing 0.75 mL of deionized water. Vigorously shake the tube for 30-60 seconds. Observe if the solid dissolves. The compound is expected to be insoluble or sparingly soluble.

-

Base Solubility (NaOH): To a new tube with ~25 mg of powder, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition. The powder should dissolve, confirming the presence of an acidic functional group.

-

Base Solubility (NaHCO₃): Repeat step 2 using 5% NaHCO₃ solution. Solubility in this weaker base indicates a relatively strong acid (like a carboxylic acid) as opposed to a weaker acid (like most phenols).

-

Acid In-solubility (HCl): To confirm it is not an amphoteric or basic compound, add ~25 mg of powder to 0.75 mL of 5% HCl. The compound should remain insoluble.

-

Organic Solvent Solubility: Repeat step 1 using ethanol. The compound is expected to be soluble.

Section 4: Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of the molecular structure, confirming identity and revealing structural details that are invisible to other methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption is caused by electronic transitions, typically from π to π* orbitals in conjugated systems. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

Expected Spectrum: The structure of this compound contains an extensive conjugated system, including the benzene ring, the acrylic acid double bond, and the carbonyl group. This system is an excellent chromophore. The electron-donating nature of the methylenedioxy group extends the conjugation, which is expected to shift the λmax to a longer wavelength (a bathochromic or red shift) compared to unsubstituted cinnamic acid (λmax ≈ 275 nm).[11] For similar conjugated cinnamate structures, a λmax in the range of 310-320 nm is expected.[11][12]

Application: UV-Vis is highly useful for quantitative analysis. Once the λmax and molar absorptivity are determined, the Beer-Lambert law can be used to accurately measure the concentration of the compound in solution, making it a valuable tool for dissolution studies and quality control assays.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups.

Expected Spectrum: The IR spectrum provides a definitive fingerprint for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3300–2500 | O–H stretch | Carboxylic Acid | Very broad, strong band, often obscuring C-H stretches. |

| ~3050–3010 | C–H stretch | Aromatic & Vinylic | Medium to weak sharp peaks. |

| ~1700–1680 | C=O stretch | α,β-Unsaturated Carboxylic Acid | Strong, sharp peak. Conjugation lowers the frequency from a typical saturated acid (~1720 cm⁻¹). |

| ~1640–1620 | C=C stretch | Alkene (Vinylic) | Medium intensity peak, often sharp. |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Two to three medium intensity peaks. |

| ~1250, ~1040 | C–O stretch | Aryl ether (from -O-CH₂-O-) | Strong peaks. |

| ~975 | C-H bend | trans-Alkene | Out-of-plane bend, a characteristic peak for the trans isomer. |

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure that carboxylic acids typically form in the solid state. The position of the C=O stretch (below 1700 cm⁻¹) is a key confirmation of its conjugation with the C=C double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment.

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A very broad singlet, highly deshielded, typically appearing >10 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

-

Alkene Protons (-CH=CH-): Two distinct signals are expected. Due to the trans configuration, they will appear as doublets with a large coupling constant (J ≈ 15-16 Hz). The proton closer to the benzene ring will be around ~7.6 ppm , while the proton closer to the carbonyl group will be upfield around ~6.5 ppm .

-

Aromatic Protons (Ar-H): Three protons on the ring in distinct environments. They will appear as a set of multiplets between ~6.8 and 7.2 ppm .

-

Methylenedioxy Protons (-O-CH₂-O-): The two protons are equivalent and will appear as a sharp singlet around ~6.0 ppm .

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): The least shielded carbon, appearing around 170-185 ppm .

-

Alkene Carbons (-CH=CH-): Two signals in the range of 115-145 ppm .

-

Aromatic Carbons: Six distinct signals. The two carbons attached to oxygen atoms will be the most deshielded, appearing in the 145-150 ppm range. The other four will be between ~105 and 130 ppm . Quaternary carbon signals (those without attached protons) will typically have lower intensity.

-

Methylenedioxy Carbon (-O-CH₂-O-): A distinct signal around 101 ppm .

Section 5: Solid-State Characterization

As a crystalline powder, the solid-state properties of this compound are critical for manufacturing, stability, and dissolution. While properties like particle size and morphology can be assessed by microscopy, the crystal structure is the most fundamental attribute.

Crystal Structure: As of the time of this writing, a definitive single-crystal X-ray diffraction structure for this compound does not appear to be available in open-access crystallographic databases.[8][13][14]

Recommended Analysis: X-Ray Powder Diffraction (XRPD) In the absence of single-crystal data, XRPD is the primary technique for characterizing the solid form of the powder.

-

Principle: XRPD analyzes the diffraction pattern produced when X-rays interact with a powdered sample. The resulting diffractogram, a plot of intensity vs. diffraction angle (2θ), is a unique fingerprint of the specific crystalline form (polymorph).

-

Application: XRPD is essential for:

-

Batch-to-batch consistency: Ensuring that different manufacturing lots consist of the same crystal form.

-

Polymorph screening: Identifying if different crystalline forms exist, which can have dramatically different physical properties (e.g., solubility, stability).

-

Detecting amorphous content: The presence of a non-crystalline (amorphous) solid will appear as a broad halo in the diffractogram instead of sharp peaks.

-

Section 6: Safety and Handling

For the intended audience of researchers and drug development professionals, safe handling is paramount. Based on available safety data, this compound is classified as an irritant.

-

Hazards:

-

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood to avoid inhaling the powder.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[3]

-

Conclusion

This technical guide has detailed the essential physical characteristics of this compound powder. Its identity and purity are best confirmed through a combination of thermal analysis (melting point) and a comprehensive spectroscopic profile (FT-IR, NMR, UV-Vis). While its solubility profile is straightforward, its solid-state properties, particularly the potential for polymorphism, warrant investigation using techniques like XRPD for any rigorous development program. By understanding and applying these analytical principles, researchers can ensure the quality and consistency of this valuable compound in their work.

References

- 1. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]

- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 [sigmaaldrich.com]

- 8. Crystallography Open Database – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 9. This compound [webbook.nist.gov]

- 10. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 14. qiserver.ugr.es [qiserver.ugr.es]

A Technical Guide to 3,4-Methylenedioxycinnamic Acid (CAS 2373-80-0): Properties, Synthesis, and Applications in Research and Development

Abstract

3,4-Methylenedioxycinnamic acid (MDCA), CAS number 2373-80-0, is a naturally occurring and synthetically accessible cinnamic acid derivative of significant interest to the scientific community. Found in plant species such as Brombya platynema, it serves as a versatile intermediate in organic synthesis and a crucial tool in biochemical research.[1][2] Its primary and most well-documented biological activity is the inhibition of 4-hydroxycinnamoyl-CoA ligase (4CL), a key enzyme in the plant phenylpropanoid pathway.[] This inhibitory action allows researchers to modulate the metabolic flux of vital secondary metabolites, including lignins and flavonoids.[4] Furthermore, emerging studies have highlighted its potential antioxidant, anti-inflammatory, antimicrobial, and larvicidal properties.[5][6][7][8] This guide provides an in-depth overview of MDCA's physicochemical properties, a detailed protocol for its synthesis, an exploration of its mechanism of action, and a summary of its current and potential applications for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as (E)-Piperonylprop-2-enoic acid, is an aromatic organic compound belonging to the family of phenylpropanoids.[1][5] Structurally, it is characterized by a cinnamic acid backbone featuring a methylenedioxy group fused to the phenyl ring at the 3 and 4 positions. This functional group enhances the molecule's reactivity and influences its interaction with biological targets.[5][6] While it can be isolated from natural sources, its straightforward chemical synthesis makes it readily available for extensive research.[1]

The compound's principal value in a research context stems from its role as an inhibitor of 4-hydroxycinnamoyl-CoA ligase (4CL), an enzyme that catalyzes a critical step in the biosynthesis of numerous plant-derived compounds.[9] This specific inhibitory profile makes MDCA an invaluable chemical probe for studying plant metabolism and engineering pathways for desired natural products. Beyond its utility in plant science, MDCA is explored as a building block in the synthesis of novel pharmaceuticals and as an active ingredient in cosmetics due to its antioxidant and UV-filtering capabilities.[6][10][11]

Physicochemical Properties and Handling

MDCA typically presents as a white to light yellow or off-white crystalline powder.[5][12] It is stable under recommended storage conditions but can be sensitive to light and heat.[5] Proper handling and storage are crucial for maintaining its integrity for research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2373-80-0 | |

| Molecular Formula | C₁₀H₈O₄ | [13][14] |

| Molecular Weight | 192.17 g/mol | [14] |

| Appearance | White to light yellow granular powder | [12][15] |

| Melting Point | 242-244 °C (with decomposition) | [12] |

| Solubility | Generally soluble in organic solvents; limited solubility in water. | |

| Purity | Commercially available up to ≥99% | |

| SMILES | OC(=O)\C=C\c1ccc2OCOc2c1 | |

| InChI Key | QFQYZMGOKIROEC-DUXPYHPUSA-N | [13][14] |

Storage and Stability: For long-term storage, MDCA should be kept in a dry, cool, and well-ventilated place, with containers tightly closed.[16] Stock solutions can be stored at -20°C for one month or -80°C for up to six months, protected from light.[1]

Safety and Handling: MDCA is classified as a skin and eye irritant and may cause respiratory irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[17] All handling should be performed in a well-ventilated area or a chemical fume hood. In case of contact, immediate rinsing of the affected area is required.[16][17]

Synthesis and Purification

The most common and efficient method for synthesizing MDCA is the Knoevenagel condensation, a classic organic reaction that forms a C=C double bond by reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[18][19] The Doebner modification of this reaction, which uses pyridine as both the catalyst and solvent, is particularly effective for reacting aldehydes with malonic acid, as it facilitates a subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.[18][20]

Knoevenagel-Doebner Condensation Workflow

Caption: Workflow for the synthesis of MDCA via Knoevenagel-Doebner condensation.

Detailed Synthesis Protocol

This protocol describes the synthesis of MDCA from 3,4-methylenedioxybenzaldehyde (piperonal) and malonic acid.

Materials:

-

3,4-Methylenedioxybenzaldehyde (Piperonal)

-

Malonic Acid

-

Pyridine (reagent grade)

-

Piperidine (catalytic amount)

-

Hydrochloric Acid (HCl), concentrated

-

Glacial Acetic Acid or Ethanol (for recrystallization)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard filtration apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1.0 equivalent of 3,4-methylenedioxybenzaldehyde with 1.2 equivalents of malonic acid.[20]

-

Causality: A slight excess of malonic acid ensures the complete consumption of the aldehyde starting material.

-

-

Solvent and Catalyst Addition: Add pyridine to the flask to dissolve the solids, followed by a catalytic amount of piperidine (e.g., 0.05 equivalents).

-

Condensation and Decarboxylation: Heat the reaction mixture to reflux (typically around 100-115°C) with continuous stirring for 4-6 hours.

-

Causality: Heating drives both the initial condensation and the subsequent decarboxylation of the intermediate, which is a key feature of the Doebner modification, leading directly to the cinnamic acid product.[18]

-

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice and an excess of concentrated hydrochloric acid.

-

Causality: Acidification protonates the carboxylate salt of the product, causing it to precipitate out of the acidic aqueous solution due to its low water solubility.

-

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is free of chlorides.

-

Purification: Purify the crude MDCA by recrystallization. Dissolve the solid in a minimum amount of hot glacial acetic acid or ethanol, then allow it to cool slowly to form high-purity crystals.[12][15]

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to yield the final product. The identity and purity should be confirmed by analytical methods such as melting point, NMR, and IR spectroscopy.[2]

Biological Activity and Mechanism of Action

The primary mechanism of action for MDCA is its role as an inhibitor of the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for synthesizing a vast array of secondary metabolites.

Inhibition of the Phenylpropanoid Pathway

The phenylpropanoid pathway begins with the amino acid L-phenylalanine and produces precursors for lignin, flavonoids, coumarins, and phytoalexins.[4] MDCA specifically targets and inhibits 4-hydroxycinnamoyl-CoA ligase (4CL), the enzyme that catalyzes the conversion of 4-coumaric acid into its corresponding CoA thioester, a critical branch point in the pathway.[4][8] MDCA acts as a competitive inhibitor with a reported Ki value of 100 μM.[8][22] By blocking this step, MDCA redirects the metabolic flux, leading to an accumulation of upstream precursors like cinnamic acid and a reduction in downstream products.[4][23]

Caption: Inhibition of the Phenylpropanoid Pathway by MDCA at the 4CL enzyme step.

Other Reported Biological Activities

Beyond its role in plant biochemistry, MDCA has demonstrated a range of other biological effects that are of interest to drug development professionals.

Table 2: Summary of Additional Biological Activities of MDCA

| Activity | Target/Model System | Key Findings | Source(s) |

| Antimicrobial | Mycobacterium tuberculosis H₃₇Rv | Exhibited inhibitory activity with a reported MIC value of 312 µM in one study. | [7] |

| Larvicidal | Aedes aegypti (mosquito larvae) | Demonstrated potent larvicidal effects with LC₅₀ and LC₉₀ values of 28.9 µM and 162.7 µM, respectively. | [8] |

| Antioxidant | In vitro chemical assays | The compound's structure suggests antioxidant potential, which is leveraged in cosmetic formulations to protect against oxidative stress. | [5][6] |

| Anti-inflammatory | Pre-clinical models | Studied for potential anti-inflammatory properties, making it a candidate for new therapeutic agents. | [5][6] |